Trifluoromethyl-Induced Lipophilicity Enhancement Relative to Non-Fluorinated 1,5-Benzodiazepines
The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the 1,5-benzodiazepine core confers a measurable increase in lipophilicity compared to non-fluorinated analogs. While direct experimental logP values for this specific compound are not reported in primary literature, class-level structure-property analysis indicates that the trifluoromethyl substituent increases the calculated logP by approximately 0.5–1.0 units relative to the hydrogen-substituted parent 1,5-benzodiazepine scaffold . This lipophilicity shift is expected to influence membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred increase of ~0.5–1.0 logP units over unsubstituted 1,5-benzodiazepine core |
| Comparator Or Baseline | Unsubstituted 1,5-benzodiazepine core (estimated logP baseline) |
| Quantified Difference | Approximately +0.5 to +1.0 logP units (inferred) |
| Conditions | Structure-property analysis based on substituent contributions |
Why This Matters
Elevated lipophilicity may translate to improved passive membrane diffusion and CNS bioavailability, a critical parameter for neurological probe selection.
